

H-D-Phe(4-CN)-OH: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	H-D-Phe(4-CN)-OH	
Cat. No.:	B556552	Get Quote

An In-depth Technical Guide on the Core Properties, Synthesis, and Application of **H-D-Phe(4-CN)-OH** (D-4-Cyanophenylalanine) for Researchers, Scientists, and Drug Development Professionals.

H-D-Phe(4-CN)-OH, also known as D-4-Cyanophenylalanine, is a non-canonical amino acid derivative of D-phenylalanine. Its unique structure, featuring a cyano group at the para position of the phenyl ring, imparts distinct chemical and physical properties that make it a valuable tool in biochemical research, peptide synthesis, and drug development. This guide provides a comprehensive overview of its properties, experimental protocols for its use, and its potential applications.

Core Properties

H-D-Phe(4-CN)-OH is a white to off-white crystalline powder. The presence of the cyano group influences its polarity and potential for molecular interactions.

Physicochemical Properties

A summary of the key physicochemical properties of **H-D-Phe(4-CN)-OH** is presented in Table 1. These values are compiled from various sources and computational models.



Property	Value	Reference
Molecular Formula	C10H10N2O2	[1][2]
Molecular Weight	190.2 g/mol	[1][2]
CAS Number	263396-44-7	[1]
Appearance	Off-white powder	
Density	1.3 ± 0.1 g/cm ³	
Boiling Point	394.1 ± 37.0 °C at 760 mmHg	
Flash Point	192.1 ± 26.5 °C	
LogP	0.55	
Vapour Pressure	0.0 ± 1.0 mmHg at 25°C	
Index of Refraction	1.596	
Storage Condition	-15°C	

Spectroscopic Properties

The cyano group of **H-D-Phe(4-CN)-OH** serves as a unique spectroscopic probe. Its vibrational frequency in infrared (IR) spectroscopy and its fluorescence properties are sensitive to the local microenvironment, making it a powerful tool for studying protein structure, dynamics, and interactions.[3][4][5][6]

Experimental Protocols Asymmetric Synthesis of H-D-Phe(4-CN)-OH

While a specific detailed protocol for the asymmetric synthesis of **H-D-Phe(4-CN)-OH** is not readily available in public literature, a general enzymatic approach for the synthesis of D-phenylalanine derivatives can be adapted.[7][8][9] This typically involves the use of engineered enzymes like D-amino acid dehydrogenases or D-amino acid transaminases.

Conceptual Protocol using an Engineered Phenylalanine Ammonia Lyase (PAL):



- Enzyme Preparation: Obtain or express a mutant phenylalanine ammonia lyase (PAL) that exhibits activity towards β-substituted cinnamic acids.[8]
- Reaction Setup: In a suitable buffer (e.g., Tris-HCl, pH 8.5), dissolve 4-cyano-cinnamic acid and a high concentration of an ammonia source (e.g., ammonium carbonate).
- Enzymatic Reaction: Add the engineered PAL to the reaction mixture. Incubate at an optimal temperature (e.g., 30-40 °C) with gentle agitation.
- Monitoring: Monitor the reaction progress by HPLC to observe the formation of H-D-Phe(4-CN)-OH.
- Work-up and Purification: Once the reaction reaches completion, acidify the mixture to
 precipitate the unreacted substrate. The supernatant containing the product can be purified
 using ion-exchange chromatography.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

H-D-Phe(4-CN)-OH is typically incorporated into peptides using its Fmoc-protected form, Fmoc-D-Phe(4-CN)-OH. Standard Fmoc-SPPS protocols can be employed.

Protocol for Coupling Fmoc-D-Phe(4-CN)-OH:

- Resin Preparation: Swell the desired resin (e.g., Rink Amide resin for C-terminal amides) in DMF.
- Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the growing peptide chain. Wash the resin thoroughly with DMF.
- Amino Acid Activation: In a separate vessel, dissolve Fmoc-D-Phe(4-CN)-OH (3-5 equivalents), a coupling reagent such as HATU (3-5 equivalents), and a base like DIPEA (6-10 equivalents) in DMF. HOBt (3-5 equivalents) can be included to minimize racemization.
 [10][11][12][13][14]
- Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours, or until a negative Kaiser test is observed.



- Washing: Wash the resin extensively with DMF, DCM, and methanol to remove excess reagents and byproducts.
- Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
- Cleavage and Deprotection: After synthesis is complete, treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) to cleave the peptide from the resin and remove sidechain protecting groups.
- Purification: Purify the crude peptide by reverse-phase HPLC (RP-HPLC).[15][16][17][18][19]

Characterization of Peptides Containing H-D-Phe(4-CN)-OH

Workflow for Peptide Characterization:



Click to download full resolution via product page

Caption: Workflow for the purification and characterization of peptides.

Biological Activity and Applications

The incorporation of D-amino acids, such as **H-D-Phe(4-CN)-OH**, into peptides offers several advantages in drug development.[20][21]

Enhanced Proteolytic Stability

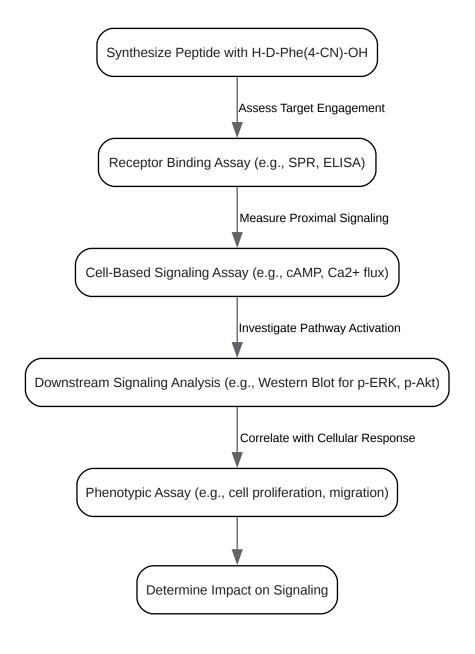
Peptides containing D-amino acids are significantly more resistant to degradation by proteases compared to their L-amino acid counterparts.[22][23] This increased stability leads to a longer in vivo half-life, a critical attribute for therapeutic peptides.

Modulation of Receptor Binding and Signaling



The stereochemistry of amino acids can profoundly impact peptide conformation and its interaction with biological targets. Substitution of an L-amino acid with a D-amino acid can alter the binding affinity and efficacy of a peptide for its receptor.[23][24][25][26][27][28][29] While direct studies on **H-D-Phe(4-CN)-OH**'s effect on signaling are absent, its incorporation into bioactive peptides can modulate their signaling properties. For instance, introduction of a D-amino acid can either enhance or decrease receptor activation depending on the specific peptide and receptor system.[24]

Hypothetical Signaling Pathway Investigation Workflow:



Click to download full resolution via product page



Caption: Workflow for investigating the impact of a D-amino acid-containing peptide.

Spectroscopic Probe for Elucidating Biological Processes

The unique spectroscopic properties of the 4-cyano group make it an invaluable tool for studying protein folding, protein-protein interactions, and peptide-membrane interactions at a molecular level.[4][5][6][30][31] The changes in the IR spectrum or fluorescence emission of the cyano group can provide real-time information on conformational changes and binding events.

Safety and Handling

H-D-Phe(4-CN)-OH is harmful if swallowed, in contact with skin, or if inhaled. Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

H-D-Phe(4-CN)-OH is a versatile non-canonical amino acid with significant potential in peptide-based drug discovery and biochemical research. Its ability to enhance peptide stability and serve as a sensitive spectroscopic probe makes it a valuable addition to the toolbox of chemists and biologists. While its direct effects on cellular signaling are not yet characterized, its incorporation into bioactive peptides provides a powerful strategy to modulate their pharmacological properties and to study their mechanism of action. Further research into the synthesis and application of this and other D-amino acid derivatives will undoubtedly continue to advance the field of peptide therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. peptide.com [peptide.com]

Foundational & Exploratory





- 2. peptide.com [peptide.com]
- 3. acs.org [acs.org]
- 4. p-Cyanophenylalanine and Selenomethionine Constitute a Useful Fluorophore-Quencher Pair for Short Distance Measurements: Application to Polyproline Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expanding the utility of 4-cyano-L-phenylalanine as a vibrational reporter of protein environments PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct asymmetric synthesis of β-branched aromatic α-amino acids using engineered phenylalanine ammonia lyases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. 肽偶联剂选择指南 [sigmaaldrich.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. merckmillipore.com [merckmillipore.com]
- 15. ymc.co.jp [ymc.co.jp]
- 16. agilent.com [agilent.com]
- 17. agilent.com [agilent.com]
- 18. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology PMC [pmc.ncbi.nlm.nih.gov]
- 19. Separation and purification of antioxidant peptides from purple speckled kidney bean by macroporous adsorption resin and analysis of amino acid composition - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches -PMC [pmc.ncbi.nlm.nih.gov]
- 21. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]

Foundational & Exploratory





- 23. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Advancing d-amino acid-containing peptide discovery in the metazoan PMC [pmc.ncbi.nlm.nih.gov]
- 25. Enantiomeric Effect of d-Amino Acid Substitution on the Mechanism of Action of α-Helical Membrane-Active Peptides [mdpi.com]
- 26. mdpi.com [mdpi.com]
- 27. Introduction of D-phenylalanine enhanced the receptor binding affinities of gonadotropinreleasing hormone peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Introduction of D-Phenylalanine enhanced the receptor binding affinities of gonadotropin-releasing hormone peptides PMC [pmc.ncbi.nlm.nih.gov]
- 29. Opioid Receptor Activity and Analgesic Potency of DPDPE Peptide Analogues Containing a Xylene Bridge PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [H-D-Phe(4-CN)-OH: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b556552#what-are-the-properties-of-h-d-phe-4-cn-oh]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com